molecular formula C33H38N2O9S B15082893 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15082893
M. Wt: 638.7 g/mol
InChI Key: FSDWXSDNLLQDDB-RFBIWTDZSA-N
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Description

Isobutyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Pyrrole Ring: This step involves the condensation of a 3,4,5-trimethoxyphenyl derivative with a suitable aldehyde and an amine under acidic conditions to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Butoxybenzoylation: The butoxybenzoyl group is introduced via an esterification reaction using butoxybenzoic acid and a suitable coupling reagent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

  • **Ox

Properties

Molecular Formula

C33H38N2O9S

Molecular Weight

638.7 g/mol

IUPAC Name

2-methylpropyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3,4,5-trimethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C33H38N2O9S/c1-8-9-14-43-22-12-10-20(11-13-22)27(36)25-26(21-15-23(40-5)29(42-7)24(16-21)41-6)35(31(38)28(25)37)33-34-19(4)30(45-33)32(39)44-17-18(2)3/h10-13,15-16,18,26,36H,8-9,14,17H2,1-7H3/b27-25-

InChI Key

FSDWXSDNLLQDDB-RFBIWTDZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=C(C(=C4)OC)OC)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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